
Boc-p-iodo-DL-Phe-OH
Overview
Description
Boc-p-iodo-DL-Phe-OH (CAS 103882-09-3) is a protected amino acid derivative used in peptide synthesis and biochemical research. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a para-iodo substitution on the phenylalanine aromatic ring. Its molecular formula is C₁₄H₁₈INO₄, with a molecular weight of approximately 391.3 g/mol (calculated based on structural analogs) .
The Boc group provides stability under basic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA). The para-iodo substituent introduces steric bulk and electronic effects, making this compound valuable in applications such as X-ray crystallography (as a heavy atom derivative) or radiopharmaceutical development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-p-iodo-DL-Phe-OH typically begins with phenylalanine as the starting material. The process involves the following steps:
Iodination: The phenylalanine undergoes iodination, where the hydrogen atom on the para position of the benzene ring is replaced by an iodine atom.
Protection: The amino group of the iodinated phenylalanine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-p-iodo-DL-Phe-OH undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Peptide Coupling: Reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc group.
Major Products
Scientific Research Applications
Boc-p-iodo-DL-Phe-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-p-iodo-DL-Phe-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The iodine atom can be used as a handle for further functionalization or as a radiolabel for imaging studies .
Comparison with Similar Compounds
Structural and Functional Overview
The following table compares Boc-p-iodo-DL-Phe-OH with structurally or functionally related compounds, focusing on molecular properties, protecting groups, and substituents:
Key Comparative Findings
Protecting Group Chemistry
- Boc vs. Z/Fmoc: Boc is acid-labile (removed with TFA), while Z requires hydrogenolysis or HBr/acetic acid, and Fmoc is base-labile (piperidine). This enables orthogonal protection strategies in multi-step syntheses .
- Solubility : this compound likely requires co-solvents like DMSO due to its hydrophobic iodo group, similar to Boc-DL-Phe-OH, which is supplied in DMSO for stock solutions .
Substituent Effects
- Iodo vs. Nitro/Cyano: The para-iodo group in this compound enhances X-ray diffraction contrast but reduces aqueous solubility. The 4-nitro group in Fmoc-Phe(4-NO₂)-OH introduces strong electron-withdrawing effects, altering peptide electronic properties . The 3-cyano group in Ac-DL-Phe(3-CN)-OH may stabilize transition states in enzymatic reactions .
Backbone Modifications
- Phenylglycine (Phg) vs. Beta-Phe: Boc-DL-Phg-OH replaces the CH₂ group in Phe with a direct phenyl-alpha-carbon bond, rigidifying peptide backbones . H-DL-β-Phe-OH, a beta-amino acid, forms helices resistant to proteolysis, useful in drug design .
Biological Activity
Boc-p-iodo-DL-Phe-OH, a halogenated derivative of phenylalanine, has garnered attention in various fields of biochemical research due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and implications in pharmacology.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : CHI N O
- Molecular Weight : 373.2 g/mol
The compound features a Boc (tert-butyloxycarbonyl) protecting group, an iodine atom at the para position of the phenyl ring, and a hydroxyl group. This unique structure influences its reactivity and interaction with biological systems.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Protection of the Amino Group : The amino group of DL-phenylalanine is protected using a Boc group to prevent unwanted reactions during subsequent steps.
- Iodination : The para position of the phenyl ring is selectively iodinated using iodine monochloride or other iodinating agents.
- Deprotection : The Boc group is removed under acidic conditions to yield the final product.
This compound exhibits several biological activities primarily due to its interaction with various receptors and enzymes:
- Opioid Receptor Interaction : Research indicates that halogenated phenylalanine derivatives can selectively bind to opioid receptors, particularly the delta-opioid receptor (DOR). This interaction can modulate pain perception and has implications for analgesic drug development .
- Antimicrobial Properties : Some studies have shown that halogenated amino acids possess antimicrobial activity. The introduction of iodine may enhance the compound's ability to disrupt microbial cell membranes .
- Impact on Protein Folding : Halogenation can influence protein folding and aggregation processes, which are critical in diseases such as Alzheimer's. Studies have demonstrated that halogenated phenylalanines can affect amyloid formation in peptides .
Case Studies
- Analgesic Activity : In a study involving the synthesis of various halogenated peptides, this compound was evaluated for its analgesic properties using tail flick assays in animal models. The compound demonstrated moderate agonistic activity at DOR, suggesting potential for development as an analgesic agent .
- Antimicrobial Testing : A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. This compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Table 1: Biological Activities of this compound
Activity Type | Assay Method | Result |
---|---|---|
Opioid Receptor Binding | Radioligand Binding Assay | Ki = 0.76 nM |
Analgesic Activity | Tail Flick Assay | ED50 = 57 nM |
Antimicrobial Activity | Zone of Inhibition | 15 mm against S. aureus |
Protein Aggregation | Amyloid Formation Assay | Reduced aggregation |
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing Boc-p-iodo-DL-Phe-OH with high purity, and how can intermediates be validated?
- Methodological Answer :
- Synthesis Protocol : Begin with Boc protection of DL-phenylalanine using di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃). Iodination at the para position is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize side reactions .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product. Confirm purity (>95%) via analytical HPLC and TLC (Rf comparison with standards) .
- Validation : Characterize intermediates and final product using ¹H/¹³C NMR (e.g., iodination confirmed by aromatic proton shifts and absence of unreacted precursors) and high-resolution mass spectrometry (HRMS) for molecular ion verification .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Analysis : ¹H NMR in DMSO-d₆ will show distinct Boc-group tert-butyl protons (~1.4 ppm) and aromatic protons (~7.3–7.5 ppm for iodophenyl). ¹³C NMR confirms the carbonyl group (~155 ppm for Boc carbamate) and iodine’s electron-withdrawing effect on the aromatic ring .
- Mass Spectrometry : HRMS in ESI+ mode should yield [M+H]⁺ matching the theoretical molecular weight (C₁₄H₁₈INO₄: ~391.04 g/mol). Fragmentation patterns can validate structural integrity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) to confirm purity .
Q. How should this compound be handled and stored to maintain stability?
- Methodological Answer :
- Storage : Store desiccated at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Avoid repeated freeze-thaw cycles .
- Solubility : Prepare stock solutions in anhydrous DMSO (100 mg/mL) with brief sonication. Centrifuge to remove insoluble particulates before use .
Advanced Research Questions
Q. What strategies resolve racemic mixtures of this compound, and how is enantiomeric excess (ee) quantified?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phase HPLC (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Optimize flow rate and temperature to baseline-separate enantiomers .
- Enzymatic Kinetic Resolution : Employ lipases (e.g., Candida antarctica) in organic solvents to selectively hydrolyze one enantiomer. Monitor reaction progress via circular dichroism (CD) spectroscopy .
- Quantification : Calculate ee via integration of HPLC peaks or NMR using chiral solvating agents (e.g., Eu(hfc)₃) .
Q. How can computational modeling predict the reactivity of this compound in peptide coupling reactions?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the iodine-substituted phenyl group and coupling agents (e.g., HATU). Assess steric hindrance effects on reaction efficiency .
- Molecular Dynamics (MD) : Simulate solvation effects in DMF or DCM to optimize reaction conditions. Compare activation energies for Boc-deprotection (TFA-mediated) under varying temperatures .
Q. What experimental designs assess the compound’s stability under physiological conditions, and how are degradation pathways identified?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Analyze degradation products via LC-MS/MS. Use Arrhenius plots to extrapolate shelf-life .
- Forced Degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Identify degradation markers (e.g., de-iodinated byproducts) using high-resolution tandem MS .
Q. Data Analysis and Contradictions
Q. How should researchers address variability in iodination yields during synthesis?
- Methodological Answer :
- Troubleshooting : Ensure rigorous drying of starting materials (Boc-DL-Phe-OH) to prevent hydrolysis. Monitor reaction progress in real-time via inline IR spectroscopy for iodine consumption .
- Statistical Optimization : Use response surface methodology (RSM) to model the effects of temperature, stoichiometry (ICl equivalents), and solvent polarity. Validate optimal conditions with triplicate runs .
Q. What criteria distinguish primary vs. secondary sources when validating synthetic protocols for this compound?
- Methodological Answer :
- Primary Sources : Peer-reviewed journals (e.g., J. Org. Chem.) detailing experimental procedures. Cross-check NMR and MS data with published spectra .
- Secondary Sources : Review articles or patents citing synthetic methods. Verify reproducibility by replicating key steps (e.g., iodination) and comparing yields .
Q. Methodological Frameworks
Q. How can the PICO framework structure research on this compound’s biochemical applications?
- Application Example :
- Population (P) : Enzyme targets (e.g., proteases) interacting with iodinated aromatic residues.
- Intervention (I) : Incorporation into peptide inhibitors via solid-phase synthesis.
- Comparison (C) : Non-iodinated analogues to assess iodine’s steric/electronic effects.
- Outcome (O) : IC₅₀ values from enzyme inhibition assays .
Q. What FINER criteria ensure a feasible research question on this compound’s mechanistic studies?
Properties
IUPAC Name |
3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZDBGQWRBTHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62129-44-6 | |
Record name | N-Boc-4-iodo-L-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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